2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
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Overview
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a benzodioxole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the benzodioxole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The azepane ring and sulfonyl group may play a role in binding to proteins or enzymes, while the benzodioxole moiety could influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
- 5-(azepane-1-sulfonyl)-2-hydroxy-4-methylbenzoic acid
Uniqueness
Compared to similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule with significant potential for various biological activities. Its structure includes a dihydropyridine ring, an azepane sulfonyl group, and a benzodioxole moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor activity
- Anti-inflammatory effects
- Enzyme inhibition
The biological activity of this compound is likely mediated through its interaction with specific biological targets. The following mechanisms have been proposed based on structural analogs:
- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of key enzymes involved in disease pathways, such as PD-L1 in cancer immunotherapy .
- Modulation of Cellular Pathways : The compound may influence various signaling pathways critical for cell proliferation and survival.
- Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activities, which could mitigate oxidative stress in cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects that may contribute to its biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Amino-N-(thiophen-2-yl)propanamide | Contains a thiophenyl group | Simpler structure with fewer functional groups |
5-(azepane-1-sulfonyl)-3-methylpyridin | Similar azepane sulfonamide structure | Lacks dihydropyridine component |
N-(4-methylphenyl)acetamide | Acetamide base structure | No heterocyclic components |
This table highlights the distinctiveness of the target compound due to its combination of multiple functional groups and heterocycles, which may enhance its biological activities.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds for their potential therapeutic applications:
- Anticancer Studies : A study demonstrated that derivatives similar to the target compound exhibited potent antitumor effects in in vitro models, suggesting that modifications to the azepane or benzodioxole moieties could enhance efficacy .
- Enzyme Inhibition : Another research effort identified compounds that inhibited PD-L1 with IC50 values significantly lower than existing therapies, indicating a promising avenue for immunotherapy applications .
- Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce markers of inflammation in cellular assays, indicating potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c25-20(22-12-16-5-7-18-19(11-16)30-15-29-18)14-23-13-17(6-8-21(23)26)31(27,28)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPHIXXZBAZGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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